molecular formula C20H25N3O5S B4245878 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4245878
M. Wt: 419.5 g/mol
InChI Key: OXXFEMBLAKXUOZ-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring, a pyridinylmethyl group, and a piperidinecarboxamide moiety. Its molecular formula is C20H25N3O5S, and it has a molecular weight of 419.4946 g/mol .

Preparation Methods

The synthesis of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves several steps, typically starting with the preparation of the key intermediates. The synthetic route may include the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-27-17-7-8-18(28-2)19(11-17)29(25,26)23-10-4-6-16(14-23)20(24)22-13-15-5-3-9-21-12-15/h3,5,7-9,11-12,16H,4,6,10,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXFEMBLAKXUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

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